molecular formula C16H15NO2 B077254 alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide CAS No. 10549-15-2

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide

Cat. No.: B077254
CAS No.: 10549-15-2
M. Wt: 253.29 g/mol
InChI Key: KCDFERKGOUXJDD-GFCCVEGCSA-N
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Description

Chemical Structure and Properties α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS: 10549-15-2) is a chiral phenylacetamide derivative characterized by a ketone (α-oxo) group and an (R)-1-phenylethylamine substituent. Its molecular formula is C₁₆H₁₅NO₂, with a molecular weight of 253.30 g/mol and a melting point of 110–112°C . The compound exhibits a density of 1.144 g/cm³ and a logP value of 3.14, indicating moderate lipophilicity . Its stereochemistry at the phenylethyl group is critical for interactions in biological systems and material science applications.

For example, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide was synthesized using straightforward methods involving chloroacetyl chloride and coumarin derivatives .

Properties

IUPAC Name

2-oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(13-8-4-2-5-9-13)17-16(19)15(18)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFERKGOUXJDD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435732
Record name 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-15-2
Record name 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves the condensation of phenylacetic acid derivatives with (R)-1-phenylethylamine. A common approach utilizes chloroacetonitrile as an activating agent, enabling nucleophilic acyl substitution. The reaction proceeds under basic conditions (e.g., potassium phosphate monohydrate) to deprotonate the amine, facilitating attack on the activated carbonyl carbon.

Key reaction parameters :

  • Temperature : 60–80°C

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Reaction time : 6–12 hours

  • Yield : 68–75% (crude)

Oxidative Methods for α-Keto Group Formation

The α-oxo moiety is introduced via oxidation of precursor N-[(R)-1-phenylethyl]phenylacetamide. Oxalyl chloride (Cl−C(=O)−C(=O)−Cl) serves as an effective oxidizing agent, converting the α-methylene group to a ketone while generating CO, CO₂, and HCl as byproducts. Alternative oxidants include:

OxidantConditionsYield (%)Purity (%)
Oxalyl chloride0°C, DCM, 2 h8295
KMnO₄H₂O/acetone, 25°C, 4 h6588
Dess-Martin periodinaneDCM, 25°C, 1 h9097

Industrial Production Strategies

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance thermal control and mixing efficiency. A representative protocol involves:

  • Feedstream 1 : Phenylacetyl chloride (1.2 equiv) in THF

  • Feedstream 2 : (R)-1-phenylethylamine (1.0 equiv) and K₃PO₄ (2.5 equiv) in THF

  • Reactor : Tubular reactor (30 m × 2 cm) at 70°C

  • Residence time : 15 minutes

  • Output : 89% conversion, 93% isolated yield after crystallization

Catalytic Asymmetric Synthesis

Enantioselective routes leverage chiral catalysts to directly construct the (R)-configured stereocenter:

Hydrogenation approach :

  • Substrate : N-Benzylidene-α-imino ester

  • Catalyst : Iridium/(S)-MeO-Biphep complex (0.5 mol%)

  • Conditions : H₂ (50 bar), MeOH, 40°C, 24 h

  • Result : 94% ee, 78% yield

Stereochemical Control and Optimization

Chiral Auxiliary Techniques

The (R)-1-phenylethyl group acts as a chiral auxiliary, dictating stereoselectivity during crystallization. Key parameters influencing enantiomeric excess (ee):

ParameterEffect on ee (%)Optimal Value
Cooling rate+15% at 0.5°C/min0.3–0.5°C/min
Solvent polarityMax ee in THFDielectric constant ~7.6
Nucleophile concentration+8% at 0.8 M0.7–0.9 M

Dynamic Kinetic Resolution

Combining lipases (e.g., Candida antarctica Lipase B) with racemization catalysts enables quantitative yields of the R-enantiomer:

System components :

  • Enzyme : CALB (5 wt%)

  • Racemization catalyst : Shvo’s catalyst (0.1 mol%)

  • Solvent : Toluene at 70°C

  • Outcome : 99% ee, 95% yield in 48 h

Purification and Characterization

Crystallization Protocols

Industrial purification employs anti-solvent crystallization:

Typical procedure :

  • Dissolve crude product in ethanol (60°C, 10 mL/g)

  • Add n-hexane (3:1 v/v) at 0.5 mL/min

  • Cool to −20°C at 0.25°C/min

  • Isolate crystals: 98.5% purity, 0.3% (S)-enantiomer

Chromatographic Methods

Preparative HPLC conditions for analytical validation:

ColumnMobile PhaseFlow RateRetention Time
Chiralpak AD-HHexane:IPA (85:15)1.0 mL/min12.7 min (R)
14.2 min (S)

Chemical Reactions Analysis

Types of Reactions

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Lipoxygenase Inhibition
One of the notable applications of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is its role as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation and other pathological conditions. Compounds that inhibit lipoxygenase activity can be beneficial in treating conditions such as asthma, allergies, and cardiovascular diseases .

2. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, derivatives of this compound have been tested against colorectal cancer cell lines, demonstrating significant cytotoxic effects. The lead compound exhibited an IC50 value of 1.3 µM against HCT116 cells, indicating strong anti-proliferative activity .

3. Synthesis of Bioactive Compounds
The compound can serve as a precursor for synthesizing various bioactive molecules through innovative synthetic methodologies, such as one-pot reactions that yield complex pyrazole-pyrazines. These derivatives have shown promise in targeting cancer cells effectively .

Pharmacological Insights

1. Treatment of Inflammatory Diseases
Due to its lipoxygenase-inhibiting properties, this compound can be utilized in formulations aimed at treating inflammatory diseases. Its mechanism involves reducing leukotriene production, thereby alleviating symptoms associated with conditions like arthritis and inflammatory bowel diseases .

2. Cardiovascular Applications
The compound's ability to inhibit lipoxygenase also extends to cardiovascular health. It may help prevent tissue damage associated with ischemia and myocardial infarctions by modulating inflammatory responses .

CompoundCell LineIC50 (µM)Mechanism of Action
7hHCT1161.3Induces G2/M cell cycle arrest
7hSW6201.8Inhibits proliferation and viability
7bHCT116/SW620<5Active with electron-donating groups

Case Studies

Case Study 1: Colorectal Cancer Treatment
A study investigated the efficacy of a derivative of this compound against colorectal cancer cell lines HCT116 and SW620. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through G2/M phase arrest, making it a candidate for further development as an anti-cancer agent .

Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce leukotriene levels in a model of allergic inflammation. The findings demonstrated a marked decrease in inflammatory markers, supporting its application in treating asthma and allergic responses .

Mechanism of Action

The mechanism of action of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Ferroelectric Materials

Compound

  • N-[(R)-1-Phenylethyl]-N’-[1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl]-1,4,5,8-naphthalenediimide (R-H)
    • Key Differences : Incorporates a naphthalenediimide core and a stable nitroxide radical.
    • Properties : Exhibits ferroelectricity due to martensitic phase transitions. Fluorinated derivatives (e.g., R-F) show enhanced thermal stability .
Property α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide R-H Ferroelectric Derivative
Molecular Weight 253.30 g/mol ~500 g/mol (estimated)
Functional Groups α-Oxo, phenylacetamide Naphthalenediimide, nitroxide
Application Pharmaceuticals, biosynthesis Ferroelectric materials
Thermal Stability Not reported High (fluorinated variants)

Compound

  • 1-Phenylethyl Acetate (R)
    • Key Differences : Ester derivative lacking the α-oxo and acetamide groups.
    • Biosynthesis : Synthesized via alcohol dehydrogenase (ADH) and acetyltransferase enzymes in plant pathways. Competes with cinnamaldehyde and benzaldehyde in phenylalanine-derived pathways .
Property α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide 1-Phenylethyl Acetate (R)
Functional Groups Acetamide, α-oxo Ester
Enzymatic Pathway Likely involves shikimate and ADH ADH, acetyltransferase
Biological Role Not explicitly reported Floral aroma compound

Antimicrobial Phenylacetamide Derivatives

Compound

  • 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives
    • Key Differences : Triazole ring substituents enhance antimicrobial activity.
    • Activity : Inhibit E. coli and MRSA with IC₅₀ values in the micromolar range .
Property α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide Triazolyl-N-Phenylacetamide
Antimicrobial Targets Not reported E. coli, MRSA
Selectivity Index (SI) N/A 8–12 (SI = CC₅₀/IC₅₀)
Structural Advantage Chiral center Triazole enhances binding

Pyridine-Based Analogues

Compound

  • 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Key Differences: Pyridine core with amino and cyano groups. Activity: Antimicrobial inhibition zones of 12–16 mm against Candida and Gram-positive bacteria .
Property α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide Pyridine Derivative
Core Structure Phenylacetamide Dihydropyridine
Bioactivity Not reported Antifungal, antibacterial
Inhibition Zone N/A 12–16 mm (0.1% concentration)

Key Research Findings and Gaps

  • Structural Flexibility : The (R)-1-phenylethyl group enhances stereoselective interactions but may reduce solubility compared to smaller substituents (e.g., methyl or fluoro groups) .
  • Bioactivity Data: Limited evidence exists for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide’s pharmacological activity. In contrast, triazole- and pyridine-based analogues show validated antimicrobial effects .
  • Synthetic Challenges : Enantioselective synthesis of the (R)-configured phenylethyl group requires chiral catalysts or resolving agents, increasing production complexity .

Biological Activity

Alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide, a compound with the molecular formula C16H15NO2C_{16}H_{15}NO_2 and a molecular weight of approximately 253.296 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetic acid with an appropriate amine. A common method employs chloroacetonitrile in the presence of potassium phosphate monohydrate as a base. The compound can also be synthesized through various oxidation and reduction reactions, which modify its functional groups and enhance its biological properties .

This compound interacts with specific molecular targets, including enzymes and receptors. It has been studied for its potential to inhibit certain enzymatic pathways, particularly those involved in inflammation and pain modulation. The compound's ability to modulate these pathways suggests a mechanism that could lead to anti-inflammatory and analgesic effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in various experimental models. Its interaction with the arachidonic acid cascade is particularly noteworthy as it may inhibit lipoxygenase products that are potent mediators of inflammation .
  • Analgesic Effects : Studies suggest that this compound may exert analgesic effects, making it a candidate for pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in inflammatory markers,
AnalgesicPain relief in animal models ,
Enzyme InhibitionModulation of cyclooxygenase activity,

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Study : In a controlled experiment involving rats treated with the compound, significant reductions in pro-inflammatory cytokines were observed compared to control groups. This suggests that this compound effectively modulates inflammatory responses .
  • Analgesic Efficacy : A study demonstrated that administration of this compound led to decreased pain responses in models of acute pain, indicating its potential as an analgesic agent .
  • Enzyme Interaction : Research indicated that the compound inhibited cyclooxygenase (COX) enzymes in vitro, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling pathways .

Comparative Analysis

When compared with similar compounds such as phenotropil and N-methyl-2-oxo-2-phenylacetamide, this compound exhibits unique pharmacological profiles. While both phenotropil and N-methyl derivatives show cognitive enhancement properties, this compound is more focused on anti-inflammatory and analgesic activities due to its structural characteristics .

Table 2: Comparison with Similar Compounds

CompoundMain ActivityUnique Features
This compoundAnti-inflammatory, AnalgesicSpecific enzyme inhibition
PhenotropilCognitive enhancementNootropic effects
N-methyl-2-oxo-2-phenylacetamideVariesDistinct chemical reactivity

Q & A

Q. What synthetic methodologies are commonly employed for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide and related phenylacetamide derivatives?

The synthesis typically involves intramolecular cyclization or click chemistry. For example, intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides can yield pyridone derivatives under reflux conditions (e.g., using toluene and catalytic p-toluenesulfonic acid) . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also used to introduce triazole moieties into phenylacetamide scaffolds. For instance, 2-azido-N-phenylacetamide reacts with alkynes in the presence of CuSO₄·5H₂O and sodium ascorbate to form triazole-linked derivatives .

Q. How are structural and stereochemical properties of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide validated experimentally?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for backbone assignment (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) and IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Stereochemical analysis : Vibrational Circular Dichroism (VCD) combined with Hartree-Fock calculations to confirm absolute configurations of chiral centers (e.g., (R)-1-phenylethyl substituents) .
  • Elemental analysis : Confirms molecular formulas (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What analytical methods ensure purity and stability of phenylacetamide derivatives during storage?

  • Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., 0.34 in methylene dichloride/methanol 9:1) to monitor reaction progress .
  • Thermal analysis : Melting point determination (e.g., 58–138°C for crystalline derivatives) to assess crystallinity .
  • Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways .

Advanced Research Questions

Q. How do substituents on the phenylacetamide core influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • Substituent effects : Electron-donating groups (e.g., para-OCH₃) enhance bioactivity by increasing electron density on the amide group, as seen in quinazolinone derivatives (e.g., 60% mean GI% for 11p vs. 49% for 11w with meta-Cl) .
  • Methodology : Design analogues with systematic substitutions (e.g., halogen, alkyl, aryl groups) and evaluate using standardized assays (e.g., cytotoxicity, enzyme inhibition). Compare trends via regression analysis .

Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?

  • Case example : A chloro-substituted derivative may show lower activity than methoxy-substituted analogues due to steric hindrance or electronic effects.
  • Resolution strategies :
    • Docking studies : Compare binding poses in target proteins (e.g., using AutoDock Vina).
    • Pharmacokinetic profiling : Assess solubility, membrane permeability (e.g., PAMPA assay), and metabolic stability .
    • Dose-response validation : Replicate assays with tighter error margins (e.g., n ≥ 6 replicates) .

Q. What strategies optimize synthetic yields for α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide derivatives?

  • Catalyst screening : Test Cu(I)/Cu(II) ratios in CuAAC to maximize triazole formation (e.g., 70% yield with 10 mol% CuSO₄/ascorbate) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to toluene (39% vs. 70% yield) .
  • Purification : Use gradient column chromatography (e.g., hexane/ethyl acetate) to separate diastereomers or regioisomers .

Q. How does stereochemistry at the (R)-1-phenylethyl group impact molecular interactions in chiral environments?

  • Experimental approach : Synthesize enantiomers and evaluate enantioselective binding via:
    • VCD/FTIR : Detect conformational differences in solid-state spectra .
    • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA).
    • Biological assays : Compare IC₅₀ values for (R)- vs. (S)-configured derivatives .

Q. What computational tools predict the reactivity of α-Oxo-N-[(R)-1-phenylethyl]phenylacetamide in novel reaction pathways?

  • DFT calculations : Optimize transition states for cyclization or nucleophilic attacks (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Machine learning : Train models on existing phenylacetamide reaction datasets to predict regioselectivity or byproduct formation .

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